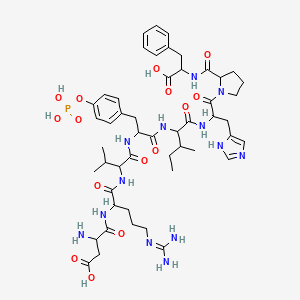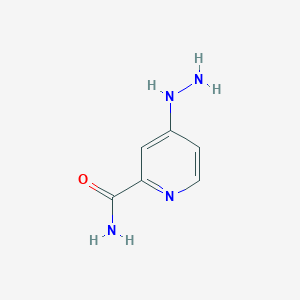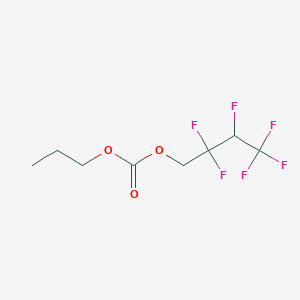
2,2,3,3-Tetrafluoropropyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoropropyl formate is an organic compound with the molecular formula C₄H₄F₄O₂ It is characterized by the presence of four fluorine atoms attached to a propyl group, which is further bonded to a formate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoropropyl formate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with formic acid or its derivatives. A common method includes the esterification of 2,2,3,3-tetrafluoropropanol with formic acid in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3,3-Tetrafluoropropyl formate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,2,3,3-tetrafluoropropanol and formic acid.
Reduction: The formate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the propyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Hydrolysis: 2,2,3,3-Tetrafluoropropanol and formic acid.
Reduction: 2,2,3,3-Tetrafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluoropropyl formate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: Its derivatives may be explored for biological activity and potential therapeutic applications.
Medicine: Fluorinated compounds are often investigated for their unique pharmacokinetic properties, and this compound could serve as a precursor in drug development.
Industry: It is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetrafluoropropyl formate in chemical reactions involves the reactivity of the formate ester and the fluorinated propyl group. The formate ester can undergo nucleophilic attack, leading to hydrolysis or reduction, while the fluorinated propyl group can participate in substitution reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Comparación Con Compuestos Similares
2,2,3,3-Tetrafluoropropyl methacrylate: Similar in structure but contains a methacrylate group instead of a formate ester.
2,2,3,3-Tetrafluoropropyl acrylate: Contains an acrylate group, used in polymer synthesis.
2,2,3,3-Tetrafluoropropanol: The alcohol precursor to 2,2,3,3-Tetrafluoropropyl formate.
Uniqueness: this compound is unique due to its specific combination of a fluorinated propyl group and a formate ester. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and materials science.
By understanding the properties, synthesis, and applications of this compound, researchers can leverage its unique characteristics for innovative developments in various scientific fields.
Propiedades
Fórmula molecular |
C4H4F4O2 |
|---|---|
Peso molecular |
160.07 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoropropyl formate |
InChI |
InChI=1S/C4H4F4O2/c5-3(6)4(7,8)1-10-2-9/h2-3H,1H2 |
Clave InChI |
MGGUINIFYAWUGP-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)F)(F)F)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






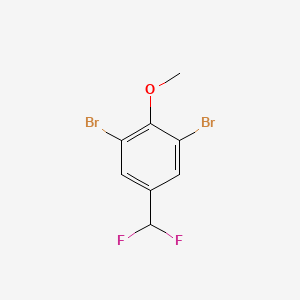
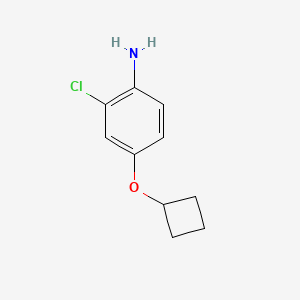


![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
